1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms.
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl chloride and 3-methyloxetan-3-ylmethylamine.
Formation of Triazole Ring: The key step involves the formation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions (CuAAC reaction).
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new drugs to combat resistant strains of bacteria and fungi.
Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets within microbial cells. The compound is believed to inhibit the synthesis of essential cellular components, leading to the disruption of cell function and ultimately cell death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with enzyme activity and membrane integrity .
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent used to treat various fungal infections.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Itraconazole: Used for the treatment of systemic fungal infections.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-15(9-22-10-15)8-17-14(21)13-7-20(19-18-13)6-11-4-2-3-5-12(11)16/h2-5,7H,6,8-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODLKXKFQMVEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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